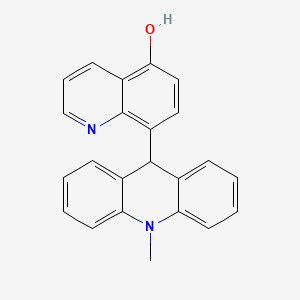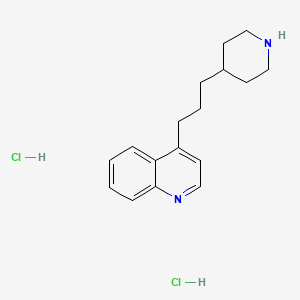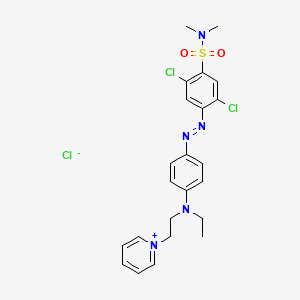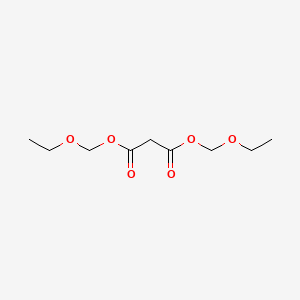![molecular formula C10H11ClFNO3 B14476068 Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate CAS No. 65617-92-7](/img/structure/B14476068.png)
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-fluoroethoxy)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce corresponding amines or alcohols.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties but lacking the chloro and fluoro substituents.
Ethyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate: Similar structure with an ethyl group instead of a methyl group.
Phenyl carbamate: Another related compound with a phenyl group instead of a methyl group.
Uniqueness
Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. These substituents impart distinct chemical and biological properties, making the compound valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
65617-92-7 |
|---|---|
Formule moléculaire |
C10H11ClFNO3 |
Poids moléculaire |
247.65 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(2-fluoroethoxy)phenyl]carbamate |
InChI |
InChI=1S/C10H11ClFNO3/c1-15-10(14)13-7-2-3-9(8(11)6-7)16-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) |
Clé InChI |
BDKQXTGNLAXSHI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C=C1)OCCF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
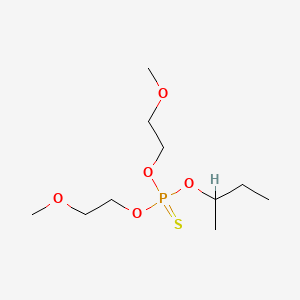
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
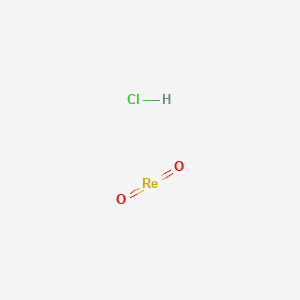
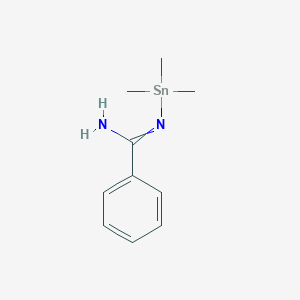

![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
